
Piperaquine tetraphosphate tetrahydrate
概要
説明
Piperaquine tetraphosphate tetrahydrate is an antimalarial agent that belongs to the class of bisquinolines. It was first synthesized in the 1960s and extensively used in China and Indochina for malaria prophylaxis and treatment . The compound is characterized by its slow absorption and long biological half-life, making it an effective partner drug with artemisinin derivatives, which are fast-acting but have a short biological half-life .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of piperaquine tetraphosphate tetrahydrate involves the reaction of 7-chloro-4-quinoline with 1,3-bis(4-piperazinyl)propane in the presence of phosphoric acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Oxidation Reactions
Piperaquine undergoes enzymatic oxidation mediated by cytochrome P450 enzymes, particularly CYP3A4 , during metabolic processes. This reaction generates hydroxylated metabolites, which are further oxidized to carboxylic acid derivatives.
Key Findings :
-
Hydroxylation at the terminal piperazine ring forms hydroxy-piperaquine , which undergoes subsequent hydrolysis and oxidation to yield a carboxylic acid metabolite (M1) .
-
Oxidation pathways contribute to its long terminal half-life (20–30 days) and tissue distribution .
Table 1: Oxidation Pathways
Reaction Step | Enzyme/Reagent | Major Product | Biological Impact |
---|---|---|---|
Hydroxylation | CYP3A4 | Hydroxy-piperaquine | Intermediate metabolite |
Further oxidation | Aldehyde dehydrogenase | Carboxylic acid metabolite (M1) | Primary route of elimination |
Hydrolysis and Stability
The compound exhibits pH-dependent stability, with degradation observed under acidic conditions. Hydrolysis primarily affects the phosphate groups and quinoline rings.
Key Findings :
-
Degrades in acidic environments (e.g., gastric pH), forming 7-chloro-4-quinoline derivatives .
-
Stability studies show optimal storage at 4°C in anhydrous conditions to prevent hydration or decomposition .
Table 2: Hydrolysis Conditions and Products
Condition | Reagent/Environment | Degradation Product | Impact on Efficacy |
---|---|---|---|
Acidic pH (≤3) | HCl/H₂O | 7-Chloro-4-quinoline | Reduced antimalarial activity |
Aqueous solution (25°C) | H₂O | Partial phosphate dissociation | Altered solubility |
Thermal Decomposition
Thermal stability studies indicate decomposition at elevated temperatures, affecting both the phosphate and quinoline moieties.
Key Findings :
-
Decomposes above 150°C , releasing phosphoric acid and forming chlorinated aromatic byproducts .
-
Thermal degradation products include dichloroquinoline derivatives, which lack antimalarial activity .
Photochemical Reactivity
While direct photodegradation data is limited, structural analogs suggest potential sensitivity to UV light, necessitating protection from prolonged light exposure during storage .
Interaction with Biological Nucleophiles
Piperaquine binds to heme in malaria parasites, preventing its detoxification. This interaction is non-enzymatic and involves π-π stacking and ionic interactions with heme’s porphyrin ring .
Table 3: Heme Interaction Mechanism
Interaction Type | Binding Site | Biological Consequence |
---|---|---|
π-π stacking | Quinoline rings | Heme sequestration |
Ionic bonding | Protonated piperazine | Inhibition of hemozoin formation |
Synthetic and Industrial Reactions
While not direct reactions of the compound, its synthesis involves:
科学的研究の応用
Piperaquine tetraphosphate tetrahydrate has several scientific research applications, including:
作用機序
ピペラキン テトラホスフェート テトラハイドレートは、マラリア原虫のヘム解毒経路を阻害することで抗マラリア効果を発揮します。 この化合物は、原虫の消化液胞に蓄積し、ヘムからヘモゾインへの変換を阻害し、有毒なヘムの蓄積とそれに続く原虫の死をもたらします 。 関与する正確な分子標的と経路は、クロロキンと似ています .
類似化合物:
クロロキン: 作用機序が似ていますが、生物学的半減期が短い、別のビスキノリン系の抗マラリア薬です。
メフロキン: 作用機序が異なり、半減期が長い、キノリンメタノール系化合物です。
ジヒドロアルテミシニン: ピペラキンとの組み合わせで使用され、抗マラリア効果を高める、アルテミシニン誘導体です
独自性: ピペラキン テトラホスフェート テトラハイドレートは、生物学的半減期が長く、吸収が遅いことが特徴であり、作用が速いアルテミシニン誘導体との組み合わせ薬に最適です。 この組み合わせは相乗効果をもたらし、治療効果を高め、耐性発生のリスクを軽減します .
類似化合物との比較
Chloroquine: Another bisquinoline antimalarial agent with a similar mechanism of action but shorter biological half-life.
Mefloquine: A quinoline methanol compound with a different mechanism of action and longer half-life.
Dihydroartemisinin: An artemisinin derivative used in combination with piperaquine for enhanced antimalarial efficacy
Uniqueness: Piperaquine tetraphosphate tetrahydrate is unique due to its long biological half-life and slow absorption, making it an ideal partner drug for fast-acting artemisinin derivatives. This combination provides a synergistic effect, improving treatment efficacy and reducing the risk of resistance development .
生物活性
Piperaquine tetraphosphate tetrahydrate is an antimalarial compound primarily used in combination therapies for treating malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum and Plasmodium vivax. This article provides a detailed examination of its biological activity, including pharmacokinetics, mechanisms of action, clinical efficacy, and potential drug interactions.
Piperaquine functions by interfering with the heme detoxification process in malaria parasites. It binds to toxic heme, preventing its polymerization into non-toxic forms, thereby leading to parasite death. This mechanism is similar to that of chloroquine but is effective against strains resistant to chloroquine .
Pharmacokinetics
The pharmacokinetic profile of piperaquine indicates that it has a long half-life, allowing for once-daily dosing in combination therapies. Studies show that piperaquine is metabolized primarily through the CYP3A4 enzyme pathway, which can lead to significant drug-drug interactions. For instance, co-administration with CYP3A4 inhibitors can increase plasma concentrations of piperaquine, potentially exacerbating side effects such as QTc prolongation .
Table 1: Pharmacokinetic Parameters of Piperaquine
Parameter | Value |
---|---|
Half-life | 3-6 days |
Bioavailability | ~50% |
Volume of distribution | 200-400 L |
Metabolism | CYP3A4 |
Excretion | Renal (urine) |
Clinical Efficacy
Clinical trials have demonstrated the effectiveness of piperaquine in various populations. It is often used in combination with dihydroartemisinin (DHA) in fixed-dose combinations (FDCs). A study involving children in Uganda showed that a three-day regimen significantly reduced malaria incidence compared to placebo .
Case Study: Efficacy in Pediatric Populations
- Study Design : Randomized controlled trial comparing DHA-piperaquine with standard care.
- Participants : 184 children diagnosed with malaria.
- Results : The combination therapy resulted in a significant reduction in parasitemia and improved clinical outcomes.
Drug Interactions
Piperaquine's interaction profile is crucial for its clinical use. It can affect and be affected by various medications:
- Inhibitors of CYP3A4 : Increase piperaquine levels (e.g., ketoconazole).
- Inducers of CYP3A4 : Decrease piperaquine levels (e.g., rifampicin).
- Other Antimalarials : Caution is advised when combining with other antimalarials due to potential additive effects on QTc prolongation .
Table 2: Significant Drug Interactions with Piperaquine
Drug Class | Interaction Type | Effect on Piperaquine Levels |
---|---|---|
CYP3A4 Inhibitors | Increase | Potential toxicity |
CYP3A4 Inducers | Decrease | Reduced efficacy |
Other Antimalarials | Additive | Increased risk of side effects |
Research Findings
Recent studies have focused on optimizing the dosing regimens and understanding the pharmacodynamics of piperaquine. A systematic review highlighted its role in malaria chemoprevention, particularly among vulnerable populations such as pregnant women and children .
Summary of Findings
- Efficacy Against Resistant Strains : Piperaquine remains effective against chloroquine-resistant P. falciparum.
- Safety Profile : Generally well-tolerated; however, monitoring for QTc prolongation is recommended.
- Long-term Use : Ongoing studies are assessing the long-term safety and efficacy of repeated courses in endemic areas.
Q & A
Basic Research Questions
Q. How can HPLC methods be validated for quantifying piperaquine tetraphosphate tetrahydrate in combination therapies?
To validate HPLC methods, ensure system suitability by confirming tailing factors ≤2.0 and theoretical plates >2000 for analyte peaks. Prepare standard solutions by accurately weighing piperaquine tetraphosphate and dihydroartemisinin, dissolving them in appropriate diluents (e.g., methanol/water mixtures), and serial dilution to target concentrations. Validate accuracy by spiking samples at 50–150% of the target concentration and calculating recovery rates (ideally 98–102%). Linearity should be confirmed with correlation coefficients (R²) ≥0.999 over the working range, as demonstrated by slope values of 13644 for piperaquine and 8192 for dihydroartemisinin .
Q. What precautions are critical for handling this compound in laboratory settings?
Due to its skin/eye irritation and organ toxicity, use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid dust inhalation by using sealed containers. Store the compound in a cool, dry environment (4°C) away from oxidizing agents. For spills, neutralize with inert absorbents and dispose of as hazardous waste .
Q. What is the optimal approach for preparing plasma samples containing this compound for LC-MS analysis?
Use protein precipitation with trichloroacetic acid (TCA) or methanol to remove plasma proteins. Centrifuge at 10,000 × g for 10 minutes and filter the supernatant (0.22 µm). Include an internal standard (e.g., piperaquine-d6) to correct for matrix effects. Validate recovery rates (≥85%) and matrix effects (<15% variability) across multiple plasma batches .
Advanced Research Questions
Q. How can discrepancies in piperaquine’s pharmacokinetic (PK) parameters between murine and human studies be resolved?
Murine studies report prolonged half-life (e.g., 54-day survival at 90 mg/kg) due to high tissue distribution, while human trials show shorter half-life (~20 days). To reconcile this, conduct cross-species physiologically based pharmacokinetic (PBPK) modeling, adjusting for differences in CYP3A4 metabolism, plasma protein binding, and tissue-to-plasma ratios. Validate using in vitro hepatocyte assays and in vivo microdosing studies .
Q. What experimental strategies mitigate oxidative degradation of this compound during long-term stability studies?
Store solutions in amber vials under nitrogen atmosphere at 4°C. Add antioxidants like ascorbic acid (0.1% w/v) to aqueous formulations. Monitor degradation products (e.g., carbon oxides, phosphorus derivatives) via LC-MS and adjust pH to 3–5 to minimize hydrolysis. Accelerated stability testing at 40°C/75% RH can predict shelf-life .
Q. How do formulation excipients impact the bioavailability of piperaquine in pediatric populations?
Use in vitro dissolution testing with biorelevant media (e.g., FaSSGF/FeSSIF) to simulate pediatric gastrointestinal conditions. Compare AUC and Cmax in animal models (e.g., juvenile mice) for tablet vs. liquid formulations. Excipients like sodium lauryl sulfate enhance solubility but may increase GI irritation; balance efficacy with tolerability using mucosal permeability assays .
Q. What statistical methods are recommended for analyzing contradictory efficacy data in malaria combination therapies?
Apply multivariate regression to isolate piperaquine’s contribution from partner drugs (e.g., dihydroartemisinin). Use meta-analysis to pool data from trials with standardized protocols, adjusting for covariates like parasite resistance (e.g., PfCRT mutations). Bayesian models can quantify uncertainty in EC50 values across studies .
Q. Methodological Considerations
Q. How to optimize extraction protocols for piperaquine from complex biological matrices like whole blood?
Employ solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges. Precondition with methanol and 0.1% formic acid, load samples at pH 3.5, and elute with 2% ammonium hydroxide in methanol. Validate recovery (>90%) and limit of quantification (LOQ <5 ng/mL) using spiked controls .
Q. What in vitro assays best predict piperaquine’s resistance profile in Plasmodium falciparum?
Use SYBR Green I-based growth inhibition assays with drug-sensitive (3D7) and resistant (Dd2) strains. Calculate IC50 shifts and correlate with PfCRT and PfMDR1 genotype data. Combine with chequerboard assays to assess synergy/antagonism with artemisinins .
Q. How to design dose-ranging studies for piperaquine in non-human primates (NHPs)?
Start with allometric scaling from murine data (e.g., 90 mg/kg in mice ≈ 15 mg/kg in NHPs). Use sparse sampling for PK analysis (0, 24, 72, 168 h post-dose) and monitor ECG for QT prolongation. Adjust doses based on parasite reduction ratios (PRR) and trough concentrations >30 ng/mL .
特性
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6.4H3O4P.4H2O/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4;;;;/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4);4*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCQDGFOKTXHSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52Cl2N6O20P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238640 | |
Record name | Piperaquine tetraphosphate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
999.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915967-82-7 | |
Record name | Piperaquine tetraphosphate hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915967827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperaquine tetraphosphate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline tetraphosphate tetrahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERAQUINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854D7K8LXB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。